3,4-Dimethyltetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

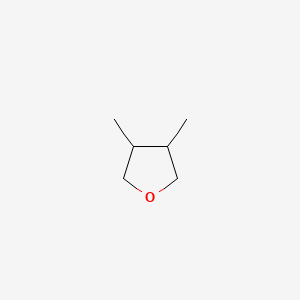

3,4-Dimethyltetrahydrofuran (CAS: 32970-37-9) is a cyclic ether with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol . Structurally, it features a tetrahydrofuran ring substituted with methyl groups at the 3- and 4-positions. This compound is notable for its occurrence in natural products, particularly in lignans isolated from plants such as Myristica fragrans (nutmeg) and Cordia exaltata. For example, 2,5-bis-aryl-3,4-dimethyltetrahydrofuran derivatives exhibit anti-obesity activity via AMP-activated protein kinase (AMPK) modulation . Additionally, this compound has been identified in hydroalcoholic extracts of Cissampelos pareira, contributing to anti-diabetic and antioxidant properties .

Q & A

Q. Basic: How can the molecular structure of 3,4-Dimethyltetrahydrofuran be experimentally confirmed?

Methodological Answer:

The structural confirmation of this compound requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze 1H and 13C NMR spectra to identify chemical shifts corresponding to methyl groups (δ ~0.8–1.5 ppm) and the oxygenated tetrahydrofuran ring (δ ~3.5–4.5 ppm).

- Infrared (IR) Spectroscopy: Detect characteristic C-O-C stretching vibrations (~1050–1150 cm−1) and C-H bending modes of the methyl groups.

- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 100.16 (molecular weight: 100.1589 g/mol) and fragmentation patterns using electron ionization (EI) .

- Reference Data: Cross-validate results with the NIST Chemistry WebBook, which provides standardized IR and MS data for this compound .

Q. Basic: What are the recommended synthetic routes for this compound in laboratory settings?

Methodological Answer:

Common synthetic approaches include:

- Catalytic Hydrogenation: Reduce 3,4-dimethylfuran using palladium or platinum catalysts under hydrogen gas. Monitor reaction progress via gas chromatography (GC) to ensure complete saturation of the furan ring .

- Cyclization of Diols: Utilize acid-catalyzed cyclization of 3,4-dimethyl-1,5-pentanediol. Optimize conditions (e.g., H2SO4, reflux) to minimize side products like ethers or alkenes.

- Comparative Analysis: Note that this compound lacks the hydroxyl group present in analogs like cis-3,4-dimethyltetrahydrofuran-3-ol, which simplifies purification steps .

Q. Advanced: How can researchers address contradictions in reported kinetic parameters for this compound oxidation?

Methodological Answer:

Discrepancies in kinetic data (e.g., rate constants, activation energies) often arise from:

- Experimental Conditions: Variations in temperature, pressure, or radical initiators (e.g., peroxides) can alter observed pathways. For example, oxidation of hexenes produces 2,5-dimethyltetrahydrofuran under specific conditions , highlighting the need to standardize protocols.

- Computational Validation: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and compare with experimental results. For instance, kinetic studies of 2,5-dimethyltetrahydrofuran combustion reveal competing H-abstraction and ring-opening mechanisms .

- Sensitivity Analysis: Apply tools like Chemkin-Pro to identify rate-limiting steps and refine mechanisms using shock tube or flame speed data .

Q. Advanced: What computational strategies are effective for modeling the thermochemistry of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Perform ab initio methods (e.g., CCSD(T)/CBS) to compute bond dissociation energies (BDEs) and heat of formation. Compare results with experimental data from bomb calorimetry .

- Molecular Dynamics (MD) Simulations: Study solvation effects and conformational flexibility using force fields like OPLS-AA. For example, simulations of similar tetrahydrofuran derivatives reveal how methyl groups influence ring puckering and solvent interactions .

- Thermochemical Networks: Construct group-additivity models to predict properties like entropy and heat capacity, validated against NIST thermochemical tables .

Q. Basic: How can researchers distinguish this compound from its structural isomers?

Methodological Answer:

- Chromatography: Use GC-MS with a polar stationary phase (e.g., DB-WAX) to separate isomers based on retention times.

- Vibrational Spectroscopy: Compare IR/Raman spectra; for instance, 2,5-dimethyltetrahydrofuran exhibits distinct ring vibration modes due to symmetric substitution .

- X-ray Crystallography: Resolve crystal structures to confirm substituent positions, as demonstrated for brominated dihydrofuran derivatives .

Q. Advanced: What role does stereochemistry play in the reactivity of this compound derivatives?

Methodological Answer:

- Steric Effects: The cis vs. trans arrangement of methyl groups influences nucleophilic substitution reactions. For example, cis-3,4-dimethyltetrahydrofuran-3-ol shows hindered access to the hydroxyl group compared to the trans isomer .

- Catalytic Asymmetry: In hydrogenation reactions, chiral catalysts (e.g., BINAP-Ru complexes) can induce enantioselectivity in products, critical for pharmaceutical intermediates .

- Dynamic NMR Studies: Investigate ring-flipping barriers to assess conformational stability, as seen in tetrasubstituted dihydrofurans .

Comparison with Similar Compounds

Structural Isomers: 2,5-Dimethyltetrahydrofuran

- Molecular Formula : C₆H₁₂O (same as 3,4-dimethyltetrahydrofuran).

- CAS Number : 1003-38-9 .

- Key Differences :

- The methyl groups are at positions 2 and 5, leading to distinct steric and electronic effects.

- Applications : Primarily used as a bio-derived solvent. A study comparing conventional solvents (e.g., toluene, THF) with bio-based alternatives found that 2,5-dimethyltetrahydrofuran performs similarly in enzyme-catalyzed polyesterification reactions .

- Synthetic Routes : Produced during the oxidation of 1- and 2-hexenes or via biomass conversion of 5-hydroxymethylfurfural (5-HMF) .

Parent Compound: Tetrahydrofuran (THF)

- Molecular Formula : C₄H₈O.

- CAS Number : 109-99-9 .

- Key Differences :

- Lacks methyl groups, resulting in a lower molecular weight (72.11 g/mol ) and higher volatility.

- Applications : Widely used as an industrial solvent. However, it is prone to peroxide formation, raising safety concerns.

- Performance : While THF is a benchmark solvent, bio-derived alternatives like 2,5-dimethyltetrahydrofuran offer comparable efficiency with reduced environmental impact .

Mono-Substituted Derivative: 3-Methyltetrahydrofuran

- Molecular Formula : C₅H₁₀O.

- Molecular Weight : 86.13 g/mol .

- Key Differences :

- A single methyl group at position 3 reduces steric hindrance compared to this compound.

- Applications : Explored as a solvent in green chemistry due to its renewable sourcing and moderate polarity.

Functionalized Analog: 3-Hydroxytetrahydrofuran

- Molecular Formula : C₄H₈O₂.

- CAS Number : 453-20-3 .

- Key Differences: Contains a hydroxyl group instead of a methyl group, increasing polarity and reactivity. Applications: Limited to niche synthetic applications due to its hygroscopic nature and lower thermal stability.

Comparative Data Table

Preparation Methods

Bioinspired Tandem Reaction Strategies

The tandem nucleophilic addition/redox isomerization/oxidative coupling method represents a breakthrough in 3,4-DMTHF synthesis. This approach, inspired by biosynthetic pathways, constructs the tetrahydrofuran core in three steps with exceptional efficiency :

-

1,2-Addition of Aryllithium Reagents : α,β-unsaturated aldehydes react with aryllithium compounds at −78°C in tetrahydrofuran (THF), forming alkoxide intermediates.

-

Ruthenium-Catalyzed Redox Isomerization : The alkoxide undergoes Ru-mediated isomerization to enolate species at 25°C, with catalyst loadings of 5 mol% achieving full conversion within 2 hours .

-

Single-Electron Oxidation and Dimerization : Oxidative coupling of enolates using MnO₂ yields 2,3-dialkyl-1,4-diketones with moderate to good d/l-diastereoselectivity (dr 3:1 to 5:1) .

The final cycloetherification employs NaBH₄ reduction followed by acid-catalyzed cyclization (HCl/MeOH, 0°C to 25°C), delivering trans,trans,trans-2,5-diaryl-3,4-DMTHF derivatives in 68–82% overall yield . This method excels in constructing complex lignan architectures but requires stringent temperature control during the oxidation step.

Chiral Building Block Synthesis from Pantolactone

A stereodivergent route to 3,4-DMTHF utilizes D-(-)- and L-(+)-pantolactone as chiral precursors, enabling access to both enantiomers of 4,4-dimethyltetrahydrofuran-3-ol – a key intermediate for 3,4-DMTHF synthesis :

Synthetic Sequence :

-

Lactol Reduction : Pantolactone derivatives undergo BF₃·Et₂O-mediated reduction with triethylsilane (Et₃SiH) in CH₂Cl₂ at −78°C, affording TBS-protected tetrahydrofuran intermediates in 85–90% yield .

-

Deprotection : TBS removal using tetrabutylammonium fluoride (TBAF) in THF yields enantiopure 4,4-dimethyltetrahydrofuran-3-ol ([α]D = ±35.7°) .

-

Functional Group Interconversion : Azidation of the alcohol moiety (DIBAL-H, NaN₃) provides 3-azido derivatives for further elaboration into 3,4-DMTHF scaffolds .

| Step | Reagents | Conditions | Yield (%) | [α]D (c, solvent) |

|---|---|---|---|---|

| 1 | BF₃·Et₂O, Et₃SiH | CH₂Cl₂, −78°C | 85–90 | N/A |

| 2 | TBAF | THF, 25°C | 95 | ±35.7 (c=1.8, CHCl₃) |

| 3 | DIBAL-H, NaN₃ | CH₂Cl₂, −78°C | 76 | +22.4 (c=0.47, CHCl₃) |

This method achieves excellent enantiocontrol but requires chromatographic purification at multiple stages, limiting scalability .

Asymmetric α-Methylation and Epimerization

A high-yielding route employing asymmetric induction and Lewis acid-mediated epimerization has been developed for 3,4-DMTHF lignans :

Key Steps :

-

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Methylation : γ-Butyrolactones undergo α-methylation at −78°C in THF, achieving >20:1 diastereoselectivity .

-

BF₃·OEt₂-Promoted Epimerization : Methyl acetals (e.g., compound 17 ) undergo Friedel-Crafts arylation with BF₃ catalysis (−78°C to −20°C), yielding 2,3-trans-3,4-trans-4,5-trans products in 88% yield .

Optimized Conditions :

-

Methylation: LiHMDS (2 equiv), MeI (3 equiv), THF, −78°C, 1 h → 96% yield

-

Epimerization: BF₃·OEt₂ (1.5 equiv), CH₂Cl₂, −78°C to −20°C, 12 h → 88% yield

This method’s success hinges on the bulky γ-lactone directing group, which enforces the desired trans stereochemistry during methylation .

Natural Product Extraction and Semisynthesis

3,4-DMTHF lignans such as 4-epi-larreatricin have been isolated from Larrea tridentata leaves, providing a biosynthetic starting point :

Isolation and Modification :

-

Extraction : Soxhlet extraction with MeOH/CH₂Cl₂ (3:1) followed by silica gel chromatography .

-

Hydrogenation : RhCl(PPh₃)₃-catalyzed hydrogenation (1 atm H₂, toluene, 25°C) reduces double bonds while preserving the THF core .

-

O-Methylation : Diazomethane (CH₂N₂) in Et₂O converts phenolic -OH groups to methoxy derivatives .

Crystallographic Data :

-

Space group: P2₁2₁2₁ (orthorhombic)

-

Unit cell: a = 8.913 Å, b = 10.256 Å, c = 17.432 Å

-

Hydrogen bonding: O—H···O (2.687 Å) stabilizes the 3D lattice

While this route provides natural product derivatives, the low natural abundance (0.03–0.15% dry weight) necessitates semisynthetic approaches for scale-up .

Comparative Analysis of Synthetic Methods

Efficiency Metrics :

Critical Insights :

Properties

CAS No. |

32970-37-9 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

3,4-dimethyloxolane |

InChI |

InChI=1S/C6H12O/c1-5-3-7-4-6(5)2/h5-6H,3-4H2,1-2H3 |

InChI Key |

FVAHHPPJYLVIIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC1C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.